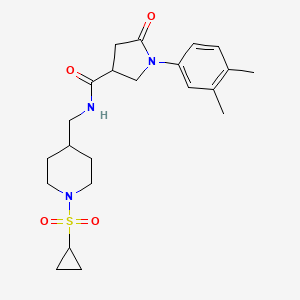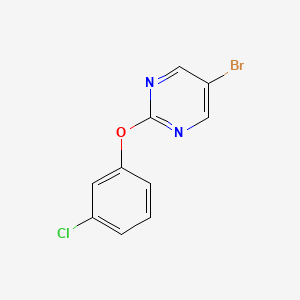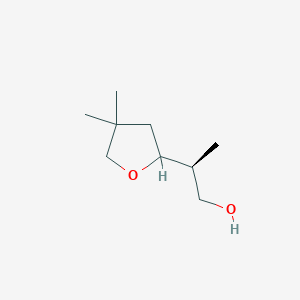
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol, also known as DMPA, is a chiral alcohol that has been extensively used in various scientific research studies. DMPA is a versatile compound that can be synthesized using different methods, and it has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol is not well understood, but it is believed to involve the interaction of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol with enzymes and receptors in the body. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to have a wide range of biochemical and physiological effects, including antifungal, antiviral, and antitumor activities. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of acetylcholinesterase. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has several advantages for use in lab experiments, including its high enantioselectivity, its versatility as a chiral building block, and its ability to inhibit the activity of certain enzymes and receptors. However, (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol also has some limitations, including its high cost and the difficulty in synthesizing large quantities of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol.
Orientations Futures
There are several future directions for the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in scientific research, including the development of new synthetic methods for the production of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol and its derivatives, the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol as a chiral ligand in asymmetric catalysis, and the investigation of the mechanism of action of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in the body. Additionally, the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in drug discovery and the development of new therapeutic agents is an area of active research.
Méthodes De Synthèse
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol can be synthesized using different methods, including the Sharpless asymmetric epoxidation method, the Corey-Bakshi-Shibata (CBS) reduction method, and the Evans aldol reaction. The Sharpless asymmetric epoxidation method involves the use of a chiral catalyst, tert-butyl hydroperoxide, and a co-catalyst, such as titanium isopropoxide, to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol with high enantioselectivity. The CBS reduction method involves the use of a chiral reducing agent, such as (S)-2-phenyl-2-propanol, to reduce the ketone group of 4,4-dimethyloxolan-2-one to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol. The Evans aldol reaction involves the use of a chiral auxiliary, such as (S)-proline, to catalyze the reaction between 4,4-dimethyloxolan-2-one and formaldehyde to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol.
Applications De Recherche Scientifique
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been extensively used in various scientific research studies, including drug discovery, asymmetric synthesis, and organic chemistry. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to be a useful chiral building block for the synthesis of various compounds, including natural products and pharmaceuticals. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been used as a chiral ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the production of chiral compounds.
Propriétés
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYFEBKQYGAFMI-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide](/img/structure/B2769704.png)

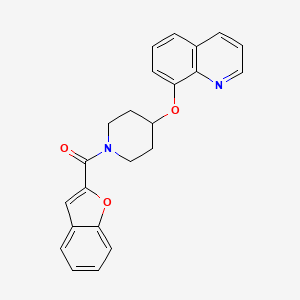
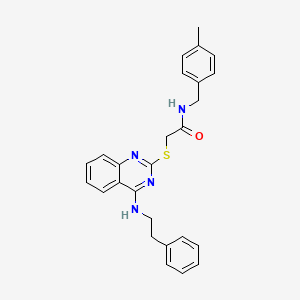
![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)
![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2769711.png)

![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2769713.png)
![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)
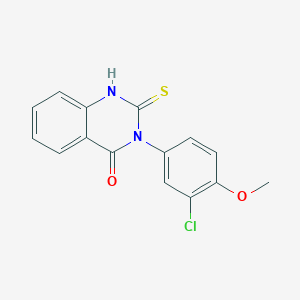
![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)
